molecular formula C21H22N6O2 B3229384 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide CAS No. 1286709-97-4

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide

Cat. No.: B3229384
CAS No.: 1286709-97-4
M. Wt: 390.4
InChI Key: DXJVFSCOGZBOQV-UHFFFAOYSA-N
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Description

1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide (CAS Number: 1286709-97-4) is a chemical compound with a molecular formula of C 21 H 22 N 6 O 2 and a molecular weight of 390.45 g/mol. This product is supplied with a purity of 95% or higher, making it suitable for advanced research applications . The structure of this compound incorporates two pharmacologically significant heterocyclic moieties: a piperidine and a pyridazine core substituted with a pyrazole ring. The piperidine ring is a common structural feature in many FDA-approved drugs and is known for its versatility in medicinal chemistry . The pyridazinone scaffold is of considerable interest in modern drug discovery, particularly for developing therapeutics for cardiovascular diseases and cancer . Pyrazole-containing compounds also exhibit a broad spectrum of biological activities, including anti-inflammatory and anticancer effects . While the specific mechanism of action for this compound requires further experimental validation, its molecular architecture suggests significant potential for interdisciplinary research. Compounds featuring pyridazinone cores have been investigated as vasodilators for treating hypertension and other cardiovascular conditions, as well as anticancer agents targeting various kinase pathways . The convergence of these two therapeutic areas is a growing field of study, sometimes referred to as reverse cardio-oncology, which seeks treatments for patients who suffer from both conditions simultaneously . Researchers can explore this compound as a candidate for screening in assays related to these disease areas. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(3-acetylphenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-15(28)17-4-2-5-18(14-17)23-21(29)16-8-12-26(13-9-16)19-6-7-20(25-24-19)27-11-3-10-22-27/h2-7,10-11,14,16H,8-9,12-13H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJVFSCOGZBOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and comparative analysis with related compounds.

Structural Characteristics

The compound features several notable structural components:

  • Piperidine ring : A six-membered ring containing nitrogen, contributing to the compound's basicity and potential for biological interaction.
  • Pyridazine moiety : A six-membered ring with two adjacent nitrogen atoms, known for its role in various pharmacological activities.
  • Pyrazole functionality : A five-membered ring that enhances the compound's reactivity and biological profile.

Biological Activities

Recent studies have highlighted the following biological activities associated with this compound:

Enzyme Inhibition

  • Glycogen Synthase Kinase 3 (GSK-3) Inhibition : The compound has shown promising results as a GSK-3 inhibitor, which is significant in the context of diabetes and neurodegenerative diseases .
  • Antimicrobial Properties : Similar pyrazole derivatives have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Research indicates that compounds within this structural class exhibit anti-inflammatory properties. For instance, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showcasing a reduction in inflammatory responses comparable to established drugs like dexamethasone .

Comparative Analysis

A comparative analysis of structurally related compounds reveals varied biological activities:

Compound NameStructural FeaturesBiological Activity
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)piperidineContains pyrazole and piperidine; potential antitumor activityInhibits ATPase activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)Similar thiazole and pyrazole components; antimicrobial propertiesAntimicrobial activity
1-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxoIncorporates thiazole; potential for drug developmentAnticancer properties

This table illustrates how variations in structure can lead to different biological outcomes, emphasizing the importance of molecular design in drug discovery.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Pyrazole Ring : Initial reactions may include condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Pyridazine Formation : Subsequent cyclization steps introduce the pyridazine moiety.
  • Piperidine Carboxamide Formation : The final steps involve coupling reactions to form the piperidine structure and introduce the carboxamide functionality.

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives exhibited significant inhibition of TNF-alpha and IL-6 at concentrations lower than standard anti-inflammatory drugs .
  • Antimicrobial Efficacy : Research on related compounds showed effectiveness against strains such as E. coli and Staphylococcus aureus, supporting further investigation into their clinical applications .

Comparison with Similar Compounds

Pyridazine-Pyrazole Derivatives

  • N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine () : Shares the pyridazine-pyrazole core but lacks the piperidine-carboxamide moiety. Instead, it has an N-phenyl group, which reduces polarity and may limit solubility compared to the target compound’s acetylphenyl substituent .
  • 1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide (): Replaces the pyrazole with a cyclopentapyridazine system.

Piperidine-Carboxamide Variants

  • 1-(6-Chloro-3-pyridazinyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-piperidinecarboxamide (): Features a chloro-pyridazine and a 3-piperidinecarboxamide (vs. 4-carboxamide in the target).

Substituent Effects on Bioactivity

  • Acetylphenyl vs. Methyl/Chloro Substituents : The 3-acetyl group in the target compound may enhance hydrogen bonding with target proteins compared to methyl () or chloro () substituents. However, it could also increase metabolic susceptibility due to the ketone moiety .
  • Pyrazole vs. Other Heterocycles : The pyrazole in the target compound (vs. benzimidazole in ) may offer better solubility and lower toxicity, as pyrazoles are often used to optimize pharmacokinetic profiles .

Data Table: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Substituents Molecular Weight Key Biological Activity Reference
Target Compound Pyridazine-pyrazole N-(3-acetylphenyl), piperidine-4-carboxamide ~393.4 (est.) Inferred enzyme inhibition N/A
1-(6-Chloro-pyridazin-3-yl) analog Pyridazine Chloro, 3-piperidinecarboxamide 378.8 Not specified
mPGES-1 Inhibitor (Compound 118) Benzimidazole-pyridine Piperidine-4-carboxamide 517.9 IC50 < 100 nM (mPGES-1)
PROTAC (Compound 8.8) Benzimidazole-pyridone Piperidine-4-carboxamide 1010.2 PROTAC activity (undisclosed)
N-Phenyl-6-(pyrazol-1-yl)pyridazin-3-amine Pyridazine-pyrazole N-phenyl 263.3 Crystallographic data only

Research Findings and Implications

  • Enzyme Inhibition : The piperidine-4-carboxamide group is critical for binding to enzymes like mPGES-1, as seen in compound 118 (). The target compound’s acetylphenyl group may enhance selectivity over analogs with simpler aryl groups .
  • Solubility and Permeability : Compared to carboxylic acid derivatives (), the carboxamide in the target compound likely improves cell permeability, a key factor in drug design .
  • PROTAC Applications : The pyridazine-pyrazole scaffold in the target compound could be adapted for PROTACs, as seen in , where similar structures are used for protein degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide

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